molecular formula C19H21N5O3 B2423056 2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 896856-87-4

2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2423056
CAS No.: 896856-87-4
M. Wt: 367.409
InChI Key: XKFJHWHUJNMSQL-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purinoimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the purinoimidazole scaffold . The reaction conditions often include the use of organic solvents such as toluene, and catalysts like palladium or nickel to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(3-hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-7-4-5-8-14(12)24-13(2)11-23-15-16(20-18(23)24)21(3)19(27)22(17(15)26)9-6-10-25/h4-5,7-8,11,25H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFJHWHUJNMSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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